N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopenta[d]thiazole ring fused with an isoxazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[d]thiazole ring, followed by the introduction of the isoxazole group. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- 3-Methyl-1,1-diphenylurea
Comparison: Compared to these similar compounds, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide stands out due to its unique combination of a cyclopenta[d]thiazole ring and an isoxazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C13H15N3O3S/c1-18-12-7-8(19-16-12)5-6-11(17)15-13-14-9-3-2-4-10(9)20-13/h7H,2-6H2,1H3,(H,14,15,17) |
InChI Key |
SYFXKAFNMZADMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC3=C(S2)CCC3 |
Origin of Product |
United States |
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